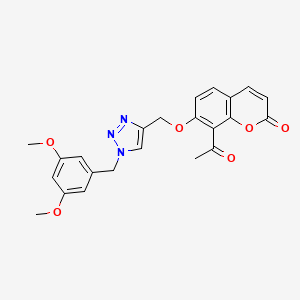
Mephenytoin-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mephenytoin-d8 is a deuterated form of mephenytoin, a phenylhydantoin used primarily as an anticonvulsant. This compound is often used in scientific research to study the metabolism and pharmacokinetics of mephenytoin, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mephenytoin-d8 involves the incorporation of deuterium atoms into the mephenytoin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
Mephenytoin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce deuterated analogs of the original compound.
科学的研究の応用
Mephenytoin-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and stability of mephenytoin and its derivatives.
Biology: Investigating the effects of deuterium incorporation on biological systems and metabolic processes.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of mephenytoin and its deuterated analogs.
Industry: Developing new drugs and therapeutic agents based on the properties of this compound.
作用機序
The mechanism of action of Mephenytoin-d8 is similar to that of mephenytoin. It primarily targets sodium channels in neurons, stabilizing the threshold against hyperexcitability caused by excessive stimulation. This action helps to prevent the spread of seizure activity in the motor cortex. The incorporation of deuterium atoms may affect the metabolic stability and pharmacokinetics of the compound, providing valuable insights into its mechanism of action.
類似化合物との比較
Similar Compounds
Phenytoin: Another phenylhydantoin used as an anticonvulsant.
Ethotoin: A hydantoin derivative with similar anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin used for intravenous administration.
Uniqueness of Mephenytoin-d8
This compound is unique due to the incorporation of deuterium atoms, which can provide valuable insights into the metabolic pathways and stability of the compound. This makes it a valuable tool in scientific research for studying the pharmacokinetics and pharmacodynamics of mephenytoin and its derivatives.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3,4D,5D,6D,7D,8D |
InChIキー |
GMHKMTDVRCWUDX-PIUWMYDYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C([2H])([2H])[2H])CC)[2H])[2H] |
正規SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


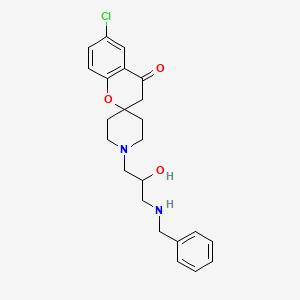
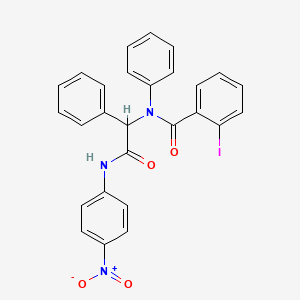

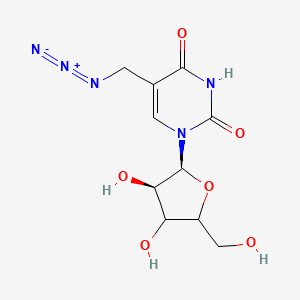
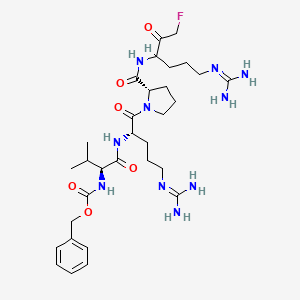





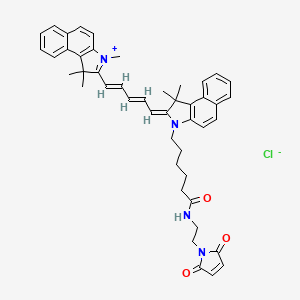

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)
